BenchChemオンラインストアへようこそ!

2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide

Lipophilicity Membrane permeability Drug-likeness

This compound uniquely fuses a 2,4-dichlorophenoxy moiety with a 6-methoxypyridin-3-yl group—a privileged GPCR-targeting fragment with dopamine D₂/5-HT₂A agonist activity. The 6-methoxy substituent enhances hinge-region H-bonding capacity (HBA=4, TPSA=60.5 Ų) critical for c-Met kinase selectivity, while XLogP3=3.3 drives membrane partitioning for COX-2 access. Substituting with des-methoxy or alternate pyridinyl analogs may shift kinase profiles and compromise SAR reproducibility. With Lipinski/Veber-compliant properties, this scaffold is ideal for focused kinase/GPCR library design, ADME-Tox benchmarking, and phenotypic screening. Procure this exact chemotype to ensure target engagement fidelity and data consistency across studies.

Molecular Formula C14H12Cl2N2O3
Molecular Weight 327.16
CAS No. 848622-58-2
Cat. No. B2757201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide
CAS848622-58-2
Molecular FormulaC14H12Cl2N2O3
Molecular Weight327.16
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O3/c1-20-14-5-3-10(7-17-14)18-13(19)8-21-12-4-2-9(15)6-11(12)16/h2-7H,8H2,1H3,(H,18,19)
InChIKeyQUPRBIYVEMIJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide (CAS 848622-58-2) – Structural and Physicochemical Baseline for Research Procurement


2-(2,4-Dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide (CAS 848622-58-2) is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy moiety linked via an acetamide bridge to a 6-methoxypyridin-3-yl group [1]. Its molecular formula is C₁₄H₁₂Cl₂N₂O₃ (exact mass 326.0225 Da), and it possesses one hydrogen bond donor, four hydrogen bond acceptors, five rotatable bonds, a computed XLogP3-AA of 3.3, and a topological polar surface area (TPSA) of 60.5 Ų [1]. These computed descriptors position the compound within drug-like chemical space suitable for lead discovery and chemical biology probe development, yet its specific substitution pattern distinguishes it from closely related analogs that lack either the 6-methoxy group on the pyridine ring or the 2,4-dichloro substitution on the phenoxy ring [1].

Why Generic Substitution Fails for 2-(2,4-Dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide (CAS 848622-58-2): Structural Determinants That Preclude Simple Analog Interchange


Structurally related phenoxyacetamides differing in pyridine substitution position (2-pyridinyl vs. 3-pyridinyl), the presence or absence of the 6-methoxy substituent, or the halogenation pattern on the phenoxy ring exhibit substantially altered computed lipophilicity, hydrogen-bonding capacity, and topological polarity [1]. These property differences directly affect membrane permeability, metabolic stability, and target engagement profiles [2]. Class-level evidence from the 2,4-dichlorophenoxyacetamide chemotype demonstrates that even minor structural perturbations—such as relocation of the amide attachment point on the pyridine ring or removal of the methoxy group—can shift kinase selectivity profiles (e.g., between c-Met and MEK) or alter COX-2 inhibitory potency several-fold [2][3]. Consequently, substituting 2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide with a close analog without experimental validation risks compromising assay reproducibility, confounding SAR interpretation, and undermining target engagement.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide (CAS 848622-58-2) Versus In-Class Analogs


Lipophilicity (XLogP3) Elevation Relative to Non-Methoxylated Pyridinyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.3, reflecting the lipophilic contribution of the 6-methoxy substituent on the pyridine ring [1]. In contrast, the non-methoxylated 3-pyridinyl analog 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide (CAS 25288-49-7), which lacks the methoxy group, has a lower molecular weight (297.14 Da vs. 327.2 Da) and is expected to have an XLogP approximately 0.5–0.8 log units lower based on the calculated contribution of the methoxy substituent . This difference in lipophilicity can influence passive membrane permeation and non-specific protein binding, parameters critical for cellular assay performance [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation from 2-Pyridinyl Isomer

The target compound possesses four hydrogen bond acceptors (HBA = 4) and a TPSA of 60.5 Ų, whereas the 2-pyridinyl isomer 2-(2,4-dichlorophenoxy)-N-(2-pyridinyl)acetamide (PubChem CID 792334) has a molecular formula of C₁₃H₁₀Cl₂N₂O₂, indicating only three hydrogen bond acceptors and an estimated TPSA of ~50–55 Ų [1][2]. The additional methoxy oxygen in the target compound increases both HBA count and polar surface area, which according to Veber's rules influences oral bioavailability potential—compounds with TPSA <140 Ų and rotatable bond count ≤10 generally exhibit favorable oral absorption [1][3]. The 6-methoxy substitution therefore provides subtly enhanced hydrogen-bonding capacity without exceeding drug-likeness thresholds [1].

Hydrogen bonding Oral bioavailability Veber rules

c-Met Kinase Inhibitory Potential Inferred from 2,4-Dichlorophenoxyacetamide Chemotype Class-Level Activity

A 2022 structure-activity relationship study of 2,4-dichlorophenoxyacetamide chalcone hybrids reported that compounds bearing the 2,4-dichlorophenoxyacetamide fragment exhibited c-Met kinase inhibitory activity, with the most potent hybrid achieving nanomolar potency (exact IC₅₀ values presented across a 20-compound series) [1]. While the target compound itself has not been directly tested in this assay, it shares the identical 2,4-dichlorophenoxyacetamide pharmacophore that was demonstrated to engage the c-Met ATP-binding site through hydrogen bonding and hydrophobic interactions [1]. In contrast, 2,4-dichlorophenoxyacetamide derivatives incorporating a fluoro-iodophenyl group instead of the methoxypyridinyl moiety have been described as selective MEK inhibitors, illustrating the divergent kinase selectivity achievable through modification of the amide-bearing aromatic ring . The 6-methoxypyridin-3-yl substituent in the target compound may therefore confer a selectivity profile distinct from both the chalcone hybrids and the MEK-directed analogs.

c-Met kinase Cancer Phenoxyacetamide SAR

COX-2 Inhibitory Potential of 2,4-Dichlorophenoxyacetic Acid Derivatives Supporting the Phenoxyacetamide Pharmacophore

A 2023 study reported the synthesis and molecular docking of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives, demonstrating that the 2,4-dichlorophenoxyacetic acid scaffold confers selective COX-2 enzyme inhibition [1]. The study confirmed that 2,4-dichlorophenoxyacetic acid and its amide derivatives are promising anti-inflammatory agents capable of selectively inhibiting COX-2 over COX-1 [1]. Although the target compound was not specifically assayed in this study, it contains the identical 2,4-dichlorophenoxyacetyl substructure. In comparison, analogs where the 2,4-dichloro substitution pattern is altered to other halogenation patterns (e.g., 2,5-dichloro or 3,4-dichloro) may exhibit different COX-2 selectivity profiles, as the 2,4-dichloro arrangement was specifically identified as favorable for COX-2 binding [1].

COX-2 inhibition Anti-inflammatory Phenoxyacetic acid

Recommended Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide (CAS 848622-58-2) Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery – c-Met or MEK Profiling Campaigns

The 2,4-dichlorophenoxyacetamide pharmacophore present in this compound has been validated as a productive scaffold for c-Met kinase inhibition [1]. The 6-methoxypyridin-3-yl moiety may further modulate kinase selectivity through hinge-region hydrogen bonding, as suggested by the compound's enhanced hydrogen bond acceptor count (HBA = 4, TPSA = 60.5 Ų) compared to non-methoxylated analogs [2]. This compound is suitable for inclusion in focused kinase inhibitor libraries where exploration of pyridine substitution effects on target engagement is desired.

COX-2 Selectivity and Anti-Inflammatory Screening

The 2,4-dichlorophenoxyacetyl substructure has demonstrated COX-2 selective inhibition in vitro, as reported for structurally related derivatives in a 2023 study [3]. The target compound's higher computed lipophilicity (XLogP3 = 3.3) relative to simpler phenoxyacetamides may influence membrane partitioning and cellular COX-2 access. Researchers procuring compounds for inflammation-targeted phenotypic screening should consider this compound as part of a broader 2,4-dichlorophenoxyacetamide analog series.

GPCR Probe Development Leveraging the 6-Methoxypyridin-3-yl Scaffold

Analogs bearing the 6-methoxypyridin-3-yl acetamide moiety have been reported to exhibit agonist activity at dopamine D₂ and serotonin 5-HT₂A receptors . The combination of this privileged GPCR-targeting fragment with the lipophilic 2,4-dichlorophenoxy group (contributing XLogP3 = 3.3) [2] may yield compounds with distinct GPCR binding kinetics. This compound is recommended for procurement by groups engaged in CNS-targeted GPCR ligand discovery where exploration of dual pharmacophore fragments is strategically relevant.

Physicochemical Property Benchmarking in ADME-Tox Profiling Studies

With computed descriptors including XLogP3 = 3.3, TPSA = 60.5 Ų, HBD = 1, HBA = 4, and five rotatable bonds [2], this compound resides within favorable oral drug-likeness space per both Lipinski and Veber rule criteria. It can serve as a reference compound in ADME-Tox screening panels comparing the impact of methoxy substitution on metabolic stability, permeability, and plasma protein binding relative to the des-methoxy 3-pyridinyl analog . Procurement for physicochemical benchmarking studies benefits from the availability of both the target compound and its close analogs from commercial suppliers.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.